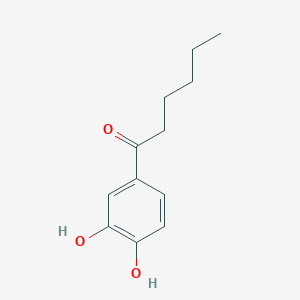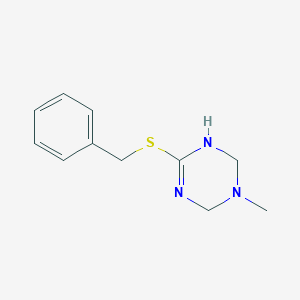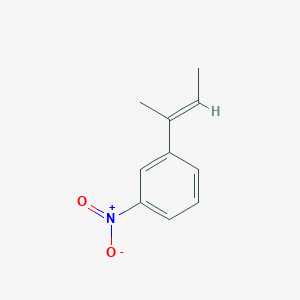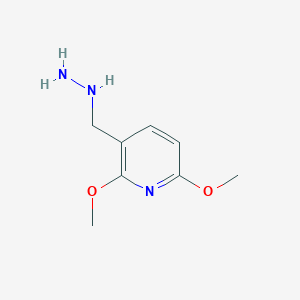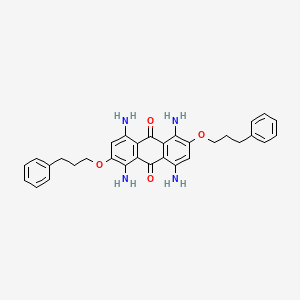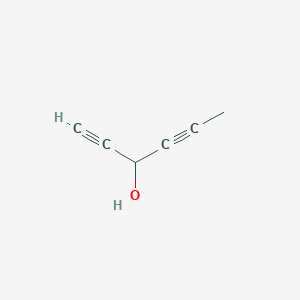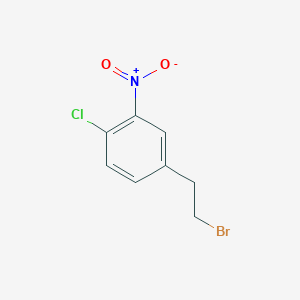
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C8H7BrClNO2. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene typically involves the bromination of 1-chloro-2-nitrobenzene followed by the introduction of an ethyl group. One common method involves the reaction of 1-chloro-2-nitrobenzene with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Reduction: The major product is 4-(2-Bromoethyl)-1-chloro-2-aminobenzene.
Oxidation: Products include 4-(2-Bromoethyl)-1-chloro-2-nitrobenzaldehyde and 4-(2-Bromoethyl)-1-chloro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those containing halogenated aromatic rings.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards electrophilic substitution reactions. The chloro group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoethyl)-1-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-(2-Bromoethyl)-1-chloro-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethyl group.
4-(2-Bromoethyl)-1-chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.
Uniqueness
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-withdrawing (nitro) and electron-donating (bromoethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
TZIVIXWULQIICO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
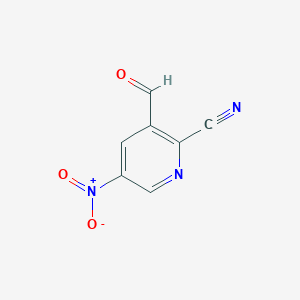
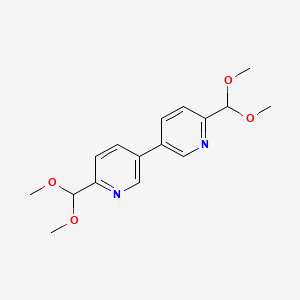
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
